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Compound of Interest

Compound Name:
DMNPE-caged ATP diammonium

salt

Cat. No.: B1191920

Get Quote

The most common misconception in selecting a caged compound is relying solely on the

photochemical quantum yield (

). The actual rate of photolysis—and therefore the efficiency of ATP release—is dictated by the
product of the quantum yield and the molar extinction coefficient (

) at the excitation wavelength[2].

The addition of two electron-donating methoxy groups on the nitrobenzyl ring of DMNPE

induces a significant bathochromic (red) shift in its absorption spectrum. At the standard

uncaging wavelength of ~350 nm, NPE-caged ATP has a high quantum yield (ngcontent-ng-

c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

) but a very poor extinction coefficient (

). Conversely, DMNPE-caged ATP has a lower quantum yield (ngcontent-ng-c347536016=""
_nghost-ng-c1800544882="" class="inline ng-star-inserted">

) but a massive extinction coefficient (

).
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When we calculate the true photolysis efficiency (

), DMNPE outperforms NPE by more than a factor of two at 350 nm. This allows DMNPE-
caged ATP to be efficiently uncaged using lower-intensity UV sources—even standard UV
lanterns or focused sunlight—drastically reducing phototoxicity in live-cell assays[2].

Table 1: Photophysical Comparison of Caged ATP
Variants at ~350 nm

Caging Group

Extinction
Coefficient (

)

Quantum Yield
(

)

Photolysis
Efficiency (

)

Dark/Hydrolyti
c Stability

DMNPE ~5,000 M⁻¹ cm⁻¹ 0.07 ~350

Excellent

(Dissociation rate

<

)

NPE ~271 M⁻¹ cm⁻¹ 0.63 ~170 Good

Desyl
N/A (Optimal <

320 nm)
N/A N/A

Poor (Prone to

spontaneous

dissociation)

DMACM
~15,000 M⁻¹

cm⁻¹ (at 400 nm)
~0.02 ~300

Good (Requires

complex custom

synthesis)

Data synthesized from comparative photolysis studies[2][3][4].

Superior Dark Stability and Hydrolytic Resistance
A critical failure point in long-term microfluidic or live-cell experiments is "leakage"—the

spontaneous hydrolysis of the caged compound in the absence of light. Desyl-caged ATP, for

instance, is notorious for spontaneously dissociating into caged phosphate and ADP,

prematurely altering the ATP/ADP ratio and ruining baseline measurements[2].
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DMNPE-caged ATP demonstrates exceptional chemical stability. Spectrophotometric

monitoring over 17 days in aqueous buffer reveals no measurable degradation, yielding a

spontaneous dissociation rate of less than

[2]. This makes DMNPE the ideal candidate for bionanodevices and prolonged biological
incubations where the fuel must remain strictly inert until the optical trigger is pulled.
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Fig 1: Photolysis pathway of DMNPE-caged ATP triggering motor protein activation.
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Experimental Protocol: Validating DMNPE-ATP via
Microtubule Gliding Assay
To objectively validate the efficacy of DMNPE-caged ATP, we utilize an in vitro microtubule

gliding assay. This system is self-validating: because kinesin motor velocity is directly

proportional to the concentration of available free ATP (following Michaelis-Menten kinetics),

the velocity of the microtubules serves as an internal, real-time calibration curve for photolysis

efficiency[5].

Reagents & Setup:

Motor Protein: Kinesin-1 (purified).

Cargo: Rhodamine-labeled microtubules.

Fuel: 200 µM DMNPE-caged ATP in motility buffer.

Antifade/Scavenger System: 20 mM glucose, glucose oxidase, catalase, and 0.5%

-mercaptoethanol (BME) or DTT. Causality Note: DTT/BME is strictly required not just to
prevent photobleaching, but to neutralize the potentially reactive dimethyl-
nitrosoacetophenone byproduct generated during DMNPE uncaging[2].

Step-by-Step Methodology:

Flow Cell Preparation: Construct a flow cell using a glass slide and a coverslip separated by

double-sided tape. Introduce 10 µg/mL casein-purified kinesin and incubate for 5 minutes to

allow surface adsorption[5].

Surface Passivation: Flush the chamber with 0.2 mg/mL casein to block non-specific binding

sites, preventing microtubule stalling.

Loading the Inactive System: Introduce the motility solution containing rhodamine-labeled

microtubules, the oxygen-scavenging system, and 200 µM DMNPE-caged ATP[5]. Observe

under fluorescence microscopy (532 nm excitation for rhodamine); microtubules should

remain completely static, confirming the dark stability of the DMNPE cage.
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Optical Triggering: Expose the flow cell to a 355 nm UV flash (e.g., 10-30 mJ pulse).

Data Acquisition: Immediately track microtubule gliding velocity. The velocity will spike

instantaneously as DMNPE is cleaved into free ATP, followed by a gradual decay as the

kinesin hydrolyzes the locally available ATP pool[5].
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Fig 2: Step-by-step workflow for validating DMNPE-caged ATP in a microtubule gliding assay.

Summary
For applications requiring rapid, highly localized bursts of ATP with minimal baseline leakage,

DMNPE-caged ATP is structurally and photophysically superior to NPE-caged variants. Its high

extinction coefficient at 350 nm ensures maximum photon capture, allowing researchers to

utilize gentler UV light sources, thereby preserving the physiological integrity of delicate

biological systems.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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